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For Researchers, Scientists, and Drug Development Professionals

Correlative Light and Electron Microscopy (CLEM) is a powerful suite of techniques that

bridges the gap between the functional dynamics observed with light microscopy (LM) and the

high-resolution ultrastructural detail provided by electron microscopy (EM). By combining these

two modalities, researchers can first identify a molecule or event of interest within a whole cell

using fluorescence LM and then investigate the precise ultrastructure of that same location

using EM. This approach is invaluable for understanding complex biological systems, from

viral-host interactions to the subcellular trafficking of drug targets.

This guide provides a comparative overview of common CLEM techniques, detailing their

performance, experimental protocols, and applications in cellular signaling analysis.

Comparison of CLEM Techniques
The choice of CLEM technique depends on the specific biological question, the nature of the

sample, and the required resolution and preservation of cellular structures. The main distinction

lies between room temperature (RT) CLEM, which is often performed on chemically fixed and

resin-embedded samples, and cryo-CLEM, which involves the rapid freezing of samples to

preserve them in a near-native state.
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sample

handling.

Experimental Workflows and Protocols
The successful implementation of CLEM requires careful planning and execution of a multi-step

workflow. Below are representative protocols for a standard room-temperature CLEM

procedure and a cryo-CLEM workflow.

General CLEM Experimental Workflow
A typical CLEM experiment follows a logical progression from sample preparation to image

correlation. The specific steps can vary significantly depending on the chosen technique (e.g.,

room temperature vs. cryo).
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A generalized workflow for Correlative Light and Electron Microscopy (CLEM).
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Protocol 1: Standard CLEM with Immunofluorescence
and SEM
This protocol is adapted for cultured cells grown on coverslips and combines

immunofluorescence with scanning electron microscopy (SEM).

1. Sample Preparation and Fixation:

Culture adherent cells on gridded coverslips to facilitate relocation of the region of interest

(ROI).

Fix cells with a mixture of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in

phosphate-buffered saline (PBS) for 1 hour at room temperature.

Quench unreacted aldehydes with 0.1% sodium borohydride in PBS for 10 minutes.

2. Immunofluorescence:

Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes.

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

Incubate with primary antibody diluted in blocking buffer for 1 hour.

Wash three times with PBS.

Incubate with a fluorescently labeled secondary antibody for 1 hour.

Wash three times with PBS and mount on a slide for LM imaging.

3. Light Microscopy Imaging:

Image the sample using a confocal or widefield fluorescence microscope.

Acquire overview images and high-resolution images of the ROIs, carefully recording the grid

coordinates.

4. Preparation for SEM:
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Post-fix the sample with 2.5% glutaraldehyde in PBS for 1 hour.

Perform a secondary fixation with 1% osmium tetroxide for 1 hour.

Dehydrate the sample through a graded series of ethanol (50%, 70%, 90%, 100%).

Critical point dry the sample.

Mount the coverslip on an SEM stub and sputter coat with a thin layer of gold or platinum.

5. SEM Imaging and Correlation:

Relocate the ROI in the SEM using the grid coordinates and surrounding cell morphology.

Acquire high-resolution SEM images of the ROI.

Correlate the LM and SEM images using fiducial markers (e.g., gold nanoparticles) or image

features.

Protocol 2: Cryo-CLEM Workflow
This protocol outlines the key steps for performing CLEM on vitrified samples, preserving them

in a near-native state.

1. Sample Preparation:

Grow cells on gold EM grids.

Just before freezing, add fiducial markers (e.g., fluorescent beads or gold nanoparticles) to

the grid.

2. Vitrification:

Plunge-freeze the grid into liquid ethane using a vitrification device (e.g., Vitrobot). This

process must be extremely rapid to prevent the formation of ice crystals.

3. Cryo-Light Microscopy:

Transfer the vitrified grid to a cryo-stage on a fluorescence microscope.
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Image the grid at cryogenic temperatures to identify fluorescently labeled structures of

interest. The low temperature helps to reduce photobleaching.

4. Cryo-Electron Tomography:

Transfer the grid to a cryo-transmission electron microscope (cryo-TEM).

Relocate the ROI identified in the cryo-LM.

Acquire a tilt series of the ROI to generate a 3D tomogram, revealing the ultrastructure in its

native context.

5. Image Correlation:

Use the fiducial markers visible in both the cryo-LM and cryo-EM images to align and overlay

the datasets.

Application in Signaling Pathway Analysis: EGFR
Signaling
CLEM is a powerful tool for dissecting cellular signaling pathways by providing spatial and

temporal context to molecular events. The Epidermal Growth Factor Receptor (EGFR)

signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, is an

excellent example.

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and becomes autophosphorylated,

initiating a downstream signaling cascade. This activation also triggers the internalization of the

receptor through endocytosis, a key mechanism for signal modulation and termination. CLEM

can be used to visualize these events with high precision. For instance, researchers can track

the movement of fluorescently tagged EGFR from the plasma membrane to intracellular

compartments and then use EM to identify the specific endocytic structures involved (e.g.,

clathrin-coated pits, endosomes, lysosomes).
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A simplified diagram of the EGFR signaling pathway.
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By applying CLEM to the study of EGFR, drug development professionals can gain valuable

insights into how therapeutic agents affect receptor trafficking and signaling at the subcellular

level, aiding in the development of more effective cancer therapies.

To cite this document: BenchChem. [A Guide to Correlative Light and Electron Microscopy
(CLEM) Techniques]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053258#correlative-light-and-electron-microscopy-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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